2-(2,4-Difluorophenyl)ethanamine

Vue d'ensemble

Description

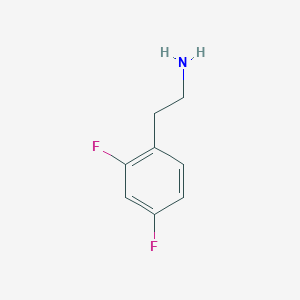

2-(2,4-Difluorophenyl)ethanamine is an organic compound with the molecular formula C8H9F2N. It is a derivative of ethanamine where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)ethanamine typically involves the reaction of 2,4-difluorobenzaldehyde with an appropriate amine source under reductive amination conditions. One common method involves the use of sodium triacetoxyborohydride as the reducing agent in the presence of acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,4-Difluorophenyl)ethanamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,4-difluorobenzaldehyde, while reduction could produce various amine derivatives .

Applications De Recherche Scientifique

Chemistry

- Intermediate in Organic Synthesis : 2-(2,4-Difluorophenyl)ethanamine serves as a key intermediate in synthesizing more complex organic molecules. Its structure allows for various chemical transformations, including oxidation and substitution reactions.

- Reagents for Complex Syntheses : The compound can be employed as a nucleophile in synthesizing derivatives such as 2-amino-4-arylpyrimidines and ortho-metalated primary phenethylamines. These derivatives are crucial in developing pharmaceuticals and specialty chemicals.

Biology

- Neurotransmitter Systems : Preliminary studies indicate that this compound may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders. Its interactions with adrenergic receptors have been explored through docking studies, indicating selective binding that could lead to therapeutic effects.

- Enzyme Interactions : Research has shown that this compound can be utilized in studies involving enzyme interactions and metabolic pathways. This property makes it a candidate for pharmacological research aimed at understanding drug metabolism and efficacy.

Industry

- Production of Specialty Chemicals : In industrial settings, this compound is used to produce various specialty chemicals that find applications in materials science and chemical manufacturing. Its unique properties make it suitable for creating compounds with specific functional characteristics.

Case Study 1: Pharmacological Research

A study investigating the effects of this compound on neurotransmitter systems demonstrated its potential role as a modulator in pharmacotherapy. The findings suggested that compounds with similar fluorinated structures could enhance binding affinities to target receptors, leading to improved therapeutic outcomes.

Case Study 2: Synthetic Applications

In a synthetic chemistry context, researchers utilized this compound as a building block for developing new drug candidates. The compound's ability to undergo various chemical reactions allowed scientists to create diverse derivatives with enhanced biological activities.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Used to synthesize complex organic molecules |

| Biology | Modulator of neurotransmitter systems | Potential applications in treating neurological disorders |

| Industry | Production of specialty chemicals | Valuable in creating compounds with specific functional properties |

Mécanisme D'action

The mechanism of action of 2-(2,4-Difluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the phenyl ring can enhance binding affinity and selectivity, making it a valuable compound in drug design. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2,5-Difluorophenyl)ethanamine

- 2-(2,6-Difluorophenyl)ethanamine

- 2-(3,4-Difluorophenyl)ethanamine

Uniqueness

2-(2,4-Difluorophenyl)ethanamine is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities, making it a distinct compound for various applications .

Activité Biologique

2-(2,4-Difluorophenyl)ethanamine, also known as (S)-1-(2,4-difluorophenyl)ethanamine, is an organic compound with the molecular formula C₈H₉F₂N and a molecular weight of 157.16 g/mol. The compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions of the phenyl ring, which significantly influences its chemical properties and biological activity. This article explores the biological activity of this compound, focusing on its interactions with molecular targets, potential therapeutic applications, and relevant research findings.

Molecular Characteristics

The unique structure of this compound enhances its metabolic stability and lipophilicity compared to similar compounds. The fluorine substituents are known to enhance binding affinity and selectivity towards various biological targets, including receptors and enzymes.

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably:

- Neurotransmitter Systems : Preliminary studies suggest that this compound may significantly affect neurotransmitter systems, indicating potential pharmacological applications in treating neurological disorders.

- Receptor Interactions : Docking studies have evaluated its compatibility with ligand-binding sites in adrenergic receptors, suggesting selective interactions that could lead to therapeutic effects.

Structure-Activity Relationship (SAR)

Research has highlighted several structural analogs of this compound that share similar features but exhibit different biological activities. A comparison is shown in the table below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-1-(2,4-Difluorophenyl)ethanamine | Enantiomer of this compound | May exhibit different biological activities |

| 1-(2,4-Difluorophenyl)propanamine | Additional carbon in the alkyl chain | Potentially different pharmacokinetics |

| 1-(2,4-Difluorophenyl)methanamine | Shorter alkyl chain | Variations in lipophilicity and receptor interaction |

| (R)-1-(2-Fluorophenyl)ethanamine | Single fluorine substitution | Different binding characteristics due to fewer fluorines |

| 1-(3-Fluorophenyl)ethanamine | Fluorine at a different position | Variations in biological activity due to position change |

Propriétés

IUPAC Name |

2-(2,4-difluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCUAECIKFVXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395080 | |

| Record name | 2-(2,4-difluorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134672-72-3 | |

| Record name | 2-(2,4-difluorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-difluorophenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.